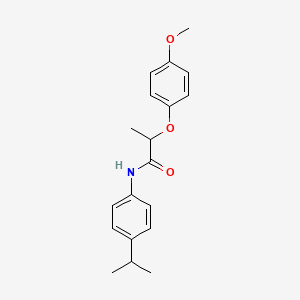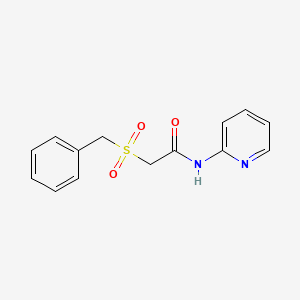![molecular formula C22H25Cl2N3O3 B4104121 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4104121.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide
描述
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as CI-994, is a histone deacetylase inhibitor that has been widely studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
作用机制
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide exerts its pharmacological effects through the inhibition of histone deacetylase (HDAC), which leads to the accumulation of acetylated histones and the modulation of gene expression. HDAC inhibition by N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to affect various cellular processes, including cell cycle progression, apoptosis, DNA damage repair, and immune response.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to affect various biochemical and physiological processes. For example, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce oxidative stress and mitochondrial dysfunction in cancer cells, leading to apoptosis. In neurodegenerative disorder research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to reduce neuroinflammation and oxidative stress and increase neurotrophic factor expression, leading to improved cognitive function. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has also been shown to affect glucose metabolism and insulin signaling in animal models of diabetes.
实验室实验的优点和局限性
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has several advantages as a research tool, including its potency, selectivity, and ability to cross the blood-brain barrier. However, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide also has some limitations, including its potential toxicity, off-target effects, and lack of specificity for different HDAC isoforms.
未来方向
There are several future directions for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide research, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other drugs. Additionally, the potential use of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide in epigenetic editing and gene therapy applications warrants further investigation.
科学研究应用
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. In neurodegenerative disorder research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In viral infection research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.
属性
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O3/c1-15(2)22(29)27-11-9-26(10-12-27)19-8-7-16(13-18(19)24)25-21(28)14-30-20-6-4-3-5-17(20)23/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDACWUOTXRKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4104049.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-iodo-6-methoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B4104050.png)
![3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104054.png)
![butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4104068.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4104075.png)
![N-{1-[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4104088.png)
![N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide](/img/structure/B4104093.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4104095.png)

![N-2-adamantyl-4-[4-(2-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4104110.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B4104137.png)
![4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-furoate](/img/structure/B4104138.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4104144.png)